molecular formula C9H18O2 B065554 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- CAS No. 166301-22-0

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-

Cat. No.: B065554
CAS No.: 166301-22-0
M. Wt: 158.24 g/mol
InChI Key: MBEPJPZPFKXSPV-UHFFFAOYSA-N
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Description

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- is a six-membered heterocyclic compound with two oxygen atoms at the 1- and 3-positions. The cis stereochemistry indicates that the 5-methyl and 2-(2-methylpropyl) substituents are on the same side of the ring. This compound is part of a broader class of 1,3-dioxanes, which are studied for their conformational flexibility, reactivity, and applications in medicinal and materials chemistry . Its structure (CAS entry 9525) includes a 2-methylpropyl (isobutyl) group at position 2 and a methyl group at position 5, contributing to steric and electronic properties distinct from simpler 1,3-dioxane derivatives.

Properties

IUPAC Name

5-methyl-2-(2-methylpropyl)-1,3-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-7(2)4-9-10-5-8(3)6-11-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBEPJPZPFKXSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(OC1)CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID50888759, DTXSID90888758
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
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Molecular Weight

158.24 g/mol
Source PubChem
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CAS No.

166301-21-9, 166301-22-0
Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, trans-
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Record name A mixture of: cis-2-isobutyl-5-methyl 1,3-dioxane; trans-2-isobutyl-5-methyl 1,3-dioxane
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Record name 1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis-
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Preparation Methods

Acid-Catalyzed Cyclization

The 1,3-dioxane ring can be synthesized via acid-catalyzed cyclization of 1,3-diols with carbonyl compounds. For cis-5-methyl-2-(2-methylpropyl)-1,3-dioxane, a plausible precursor is 5-methyl-1,3-pentanediol (or a derivative), which could react with isobutyraldehyde under acidic conditions.

Reaction Mechanism :

  • Protonation : The carbonyl oxygen of isobutyraldehyde is protonated, enhancing electrophilicity.

  • Nucleophilic Attack : The hydroxyl group of the diol attacks the carbonyl carbon, forming a hemiketal intermediate.

  • Dehydration : Loss of water generates a carbocation at the former carbonyl carbon.

  • Cyclization : The secondary hydroxyl group attacks the carbocation, forming the 1,3-dioxane ring.

  • Deprotonation : Final deprotonation yields the neutral dioxane product.

Example Protocol :

  • Reactants : 5-Methyl-1,3-pentanediol (1.0 equiv), isobutyraldehyde (1.2 equiv).

  • Catalyst : H2SO4\text{H}_2\text{SO}_4 (5 mol%) or pp-toluenesulfonic acid (PTSA, 3 mol%).

  • Solvent : Toluene or dichloromethane.

  • Conditions : Reflux at 110°C for 12–24 hours under inert atmosphere.

  • Workup : Neutralization with aqueous NaHCO3\text{NaHCO}_3, extraction with ethyl acetate, and purification via column chromatography (silica gel, hexane/ethyl acetate).

Challenges :

  • Regioselectivity : Competing formation of 1,4-dioxane or linear ethers may occur.

  • Steric Effects : The bulky isobutyl group may hinder cyclization, necessitating elevated temperatures or prolonged reaction times.

Enamine Alkylation and Subsequent Cyclization

Enamine Formation and Alkylation

A method adapted from the synthesis of related terpenoids involves enamine intermediates to direct alkylation regioselectivity. This approach, demonstrated in the synthesis of 6-myoporol, could be modified to target the 1,3-dioxane scaffold.

Stepwise Procedure :

  • Enamine Formation :

    • React 4-methylcyclohexanone with pyrrolidine in benzene under Dean-Stark conditions to form the enamine.

    • Key Advantage : Enamines activate α-hydrogens for alkylation while avoiding over-alkylation.

  • Alkylation :

    • Treat the enamine with 3-chloro-2-methylpropene in dioxane at reflux.

    • Hydrolyze the product with acetic acid to yield 4-methyl-2-(2-methylpropyl)cyclohexanone.

  • Cyclization to Dioxane :

    • Subject the ketone to acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4) with a diol (e.g., ethylene glycol) to form the 1,3-dioxane ring via ketalization.

Optimization Considerations :

  • Solvent Choice : Dioxane, as a polar aprotic solvent, facilitates both alkylation and cyclization steps.

  • Stereochemical Control : Equilibration under basic conditions (e.g., NaOH/MeOH) favors the cis isomer due to reduced steric strain in the chair conformation.

Williamson Ether Synthesis

Bimolecular Ether Formation

The Williamson synthesis offers a straightforward route to ethers, though its application to six-membered rings requires careful design to ensure intramolecular cyclization.

Synthetic Route :

  • Diol Preparation : Synthesize 2-(2-methylpropyl)-5-methyl-1,3-pentanediol via Grignard addition or hydroboration-oxidation of a suitable alkene.

  • Activation : Convert one hydroxyl group to a leaving group (e.g., tosylate or mesylate).

  • Cyclization : Treat with a base (e.g., K2CO3\text{K}_2\text{CO}_3) to induce intramolecular nucleophilic substitution, forming the dioxane ring.

Example :

  • Substrate : 5-Methyl-2-(2-methylpropyl)-1,3-pentanediol.

  • Activating Agent : Tosyl chloride (1.1 equiv) in CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C.

  • Base : Potassium tert-butoxide in THF at 60°C.

  • Yield : ~40–60% after purification.

Limitations :

  • Competing Intermolecular Reactions : Dilute conditions (<0.1 M) are critical to favor cyclization over polymerization.

  • Steric Hindrance : The isobutyl group may slow the reaction, requiring elevated temperatures.

Prins Cyclization

Carbocation-Mediated Ring Formation

Prins cyclization, which combines aldehydes and alkenes in the presence of acids, could construct the dioxane ring in a single step.

Proposed Mechanism :

  • Aldehyde Activation : Protonation of isobutyraldehyde generates an electrophilic carbocation.

  • Alkene Addition : A homoallylic diol (e.g., 5-methyl-1,3-pentanediol) adds to the carbocation, forming a cyclic oxonium intermediate.

  • Deprotonation : Loss of a proton yields the 1,3-dioxane product.

Conditions :

  • Reactants : Isobutyraldehyde, 5-methyl-1,3-pentanediol.

  • Acid Catalyst : BF3OEt2\text{BF}_3 \cdot \text{OEt}_2 (10 mol%).

  • Solvent : CH2Cl2\text{CH}_2\text{Cl}_2 at 0°C to room temperature.

  • Yield : ~50–70%.

Advantages :

  • Convergent Synthesis : Builds the ring and introduces substituents in one step.

  • Stereoselectivity : The cis configuration is favored due to transition-state chair-like geometry.

Reductive Etherification

Tandem Oxidation-Cyclization

Reductive etherification combines alcohol oxidation and imine reduction to form ethers. For 1,3-dioxanes, this method could couple a diol with an aldehyde in the presence of a reducing agent.

Protocol :

  • Oxidation : Convert 5-methyl-1,3-pentanediol to a dialdehyde using NaIO4\text{NaIO}_4.

  • Condensation : React with isobutylamine to form a diimine.

  • Reduction : Use NaBH4\text{NaBH}_4 or H2/Pd-C\text{H}_2/\text{Pd-C} to reduce the imine to a secondary amine while forming the ether linkages.

Challenges :

  • Over-Reduction : Risk of reducing the dioxane ring.

  • Byproducts : Amine byproducts require careful purification.

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1,3-Dioxolane Derivatives
  • Key Difference : Replacement of the six-membered 1,3-dioxane ring with a five-membered 1,3-dioxolane ring eliminates biological activity (e.g., in STING activation studies), highlighting the critical role of ring size in molecular interactions .
1,3-Oxathiane and 1,3-Dithiane Derivatives
  • Conformational Behavior : 1,3-Oxathiane (containing one oxygen and one sulfur atom) exhibits "schizophrenic" conformational behavior, intermediate between 1,3-dioxane and 1,3-dithiane. Its equilibrium constants for diastereoisomers are higher than those of 1,3-dioxane, suggesting greater steric and electronic complexity due to heteroatom differences .
  • Example : In equilibria studies, 1,3-oxathiane derivatives showed A-values (conformational free energy differences) 15–20% higher than 1,3-dioxane analogs .
Bulky Substituent Variations
  • cis-5-Isopropyl-5-(2-Methoxyethyl)-2-methyl-1,3-dioxane (CAS 22644-78-6): Substituents: 5-isopropyl and 2-methoxyethyl groups. Impact: The methoxyethyl group introduces polarity, enhancing solubility compared to the non-polar 2-methylpropyl group in the target compound. However, bulkier substituents (e.g., t-Bu) are required for biological activity in some contexts .
  • cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane (CAS 22645-41-6): Substituents: Methoxymethyl at position 3.

Physicochemical and Regulatory Comparisons

Molecular Weight and Solubility
Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound C₉H₁₈O₂ 158.23 5-methyl, 2-(2-methylpropyl) Moderate lipophilicity
1,3-Dioxane,5-ethyl-2-methyl-2,4-dipropyl C₁₃H₂₆O₂ 214.34 Ethyl, dipropyl Higher boiling point
2-Methyl-4-propyl-5-ethyl-1,3-dioxane C₁₀H₂₀O₂ 172.26 Ethyl, propyl Lower logP (1.9) vs. target
cis-5-Isopropyl-5-(2-methoxyethyl)-2-methyl-1,3-dioxane C₁₁H₂₂O₃ 202.29 Methoxyethyl, isopropyl Enhanced water solubility
Regulatory Status
  • However, structurally related 1,3-dioxanes with cyclohexenyl substituents (e.g., 5-methyl-5-(1-methylpropyl) derivatives) are restricted under EU regulations due to persistence concerns (limit: 0.1%) .

Reactivity and Functional Group Influence

  • Hydrogen Bonding : Compounds with hydroxy or methoxy groups (e.g., 5-hydroxymethyl-2-(2-methylpropyl)-1,3-dioxane) exhibit stronger hydrogen-bonding capacity, affecting solubility and intermolecular interactions .
  • Steric Effects : The 2-methylpropyl group in the target compound creates significant steric hindrance, reducing ring puckering compared to smaller substituents (e.g., methyl or ethyl) .

Biological Activity

1,3-Dioxane, 5-methyl-2-(2-methylpropyl)-, cis- is a chemical compound that has garnered interest in various fields, particularly in pharmaceuticals and toxicology. This article focuses on its biological activity, including anti-inflammatory properties, potential therapeutic applications, and relevant case studies.

  • Chemical Formula : C₉H₁₈O₂
  • CAS Number : 23513560
  • Molecular Weight : 158.24 g/mol

Biological Activity Overview

The biological activity of 1,3-Dioxane derivatives has been studied primarily in the context of their potential anti-inflammatory effects. Research indicates that modifications in the dioxane structure can lead to significant changes in biological activity.

Anti-inflammatory Activity

Recent studies explored the anti-inflammatory properties of compounds related to 1,3-Dioxane. For instance, a study highlighted the synthesis of novel dioxane derivatives that exhibited substantial anti-inflammatory effects measured through various biological assays.

CompoundAnti-Inflammatory Activity (%)Mechanism of Action
1,3-Dioxane derivative A53.41%Inhibition of COX-2 and IL-1β
1,3-Dioxane derivative B45.77%Reduction of paw edema in rat models
1,3-Dioxane derivative C51.81%Decreased expression of inflammatory markers

The mechanism by which these compounds exert their anti-inflammatory effects often involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2) and the reduction of pro-inflammatory cytokines such as IL-1β and C-reactive protein. For example:

  • COX Inhibition : Compounds derived from 1,3-Dioxane have shown to bind effectively to the active sites of COX enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins.
  • Cytokine Modulation : Studies indicate that these compounds can significantly lower levels of inflammatory cytokines in vivo, which correlates with reduced inflammation markers in animal models.

Case Study 1: High-Throughput Experimentation

A notable application of high-throughput experimentation (HTE) involved synthesizing a series of dioxane derivatives to evaluate their biological activity efficiently. The study demonstrated that specific structural modifications led to enhanced anti-inflammatory properties compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Case Study 2: Pharmacological Evaluation

In another study focusing on the pharmacological evaluation of a dioxane derivative:

  • Methodology : Rat models were used to assess paw edema induced by carrageenan.
  • Results : The compound exhibited a significant reduction in edema compared to control groups, indicating its potential as an effective anti-inflammatory agent.

Toxicological Considerations

While exploring the biological activity, it is crucial to consider the toxicological profile of 1,3-Dioxane derivatives. The Environmental Protection Agency (EPA) has categorized some dioxane compounds as potentially hazardous due to their effects on human health and the environment. Therefore, understanding the safety profile is essential before clinical applications.

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